An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol (CAS RN: 885278-25-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a phenol group, a tetrazole ring, and a bulky trityl protecting group imparts a unique combination of properties to the molecule. This document outlines a plausible synthetic route, predicts its spectral characteristics, and details robust experimental protocols for the empirical determination of its key physicochemical parameters. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction: A Molecule of Interest
3-(2-Trityl-2H-tetrazol-5-yl)-phenol is a derivative of 5-substituted-2H-tetrazole. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1][2] The phenolic hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The trityl (triphenylmethyl) group is a bulky, lipophilic protecting group for the tetrazole nitrogen, which can be strategically employed during synthesis and can significantly influence the molecule's solubility and chromatographic behavior.[1] A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective application in drug design and development.
Chemical Identity and Structure
The fundamental characteristics of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(2-trityl-2H-tetrazol-5-yl)phenol |
| CAS Number | 885278-25-1 |
| Molecular Formula | C₂₆H₂₀N₄O |
| Molecular Weight | 404.46 g/mol |
The chemical structure, depicted below, features a central phenyl ring substituted at the 1 and 3 positions with a hydroxyl group and a 2-trityl-2H-tetrazol-5-yl group, respectively.
Caption: Proposed synthetic workflow for 3-(2-Trityl-2H-tetrazol-5-yl)-phenol.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 3-(2-Trityl-2H-tetrazol-5-yl)-phenol in a solvent like DMSO-d₆ are tabulated below. These predictions are based on known chemical shifts for similar structural motifs. [3][4][5][6][7] Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Phenolic -OH |
| ~7.6-7.8 | m | 2H | Aromatic protons on the phenol ring |
| ~7.2-7.4 | m | 15H | Aromatic protons of the trityl group |
| ~7.0-7.1 | m | 2H | Aromatic protons on the phenol ring |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165 | C of the tetrazole ring |
| ~158 | C-OH of the phenol ring |
| ~142 | Quaternary C of the trityl group |
| ~130 | Aromatic CH of the phenol ring |
| ~128-130 | Aromatic CH of the trityl group |
| ~120-125 | Aromatic CH of the phenol ring |
| ~115 | Aromatic CH of the phenol ring |
| ~83 | Quaternary C of the trityl group attached to the tetrazole |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. [8] Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3200 (broad) | O-H stretch of the phenol |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching of the aromatic and tetrazole rings |
| 1260-1180 | C-O stretch of the phenol |
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ at m/z 405.17 is expected. A prominent fragment would likely correspond to the loss of the trityl group, resulting in a peak at m/z 163.06, corresponding to the 3-(2H-tetrazol-5-yl)phenate ion. Under harsher ionization conditions, fragmentation of the tetrazole ring with the loss of N₂ (28 Da) or HN₃ (43 Da) may be observed. [9]
High-Performance Liquid Chromatography (HPLC)
Purity analysis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol can be effectively performed using reverse-phase HPLC. [10][11][12] Proposed HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Core Physicochemical Properties and Experimental Protocols
Acidity (pKa)
The molecule possesses two acidic protons: the phenolic hydroxyl and the N-H of the tetrazole (if deprotected). However, in the trityl-protected form, only the phenolic proton is available for dissociation. The pKa of the phenolic group is influenced by the electron-withdrawing nature of the tetrazole ring. The predicted pKa is in the range of 8.5-9.5. [13] Experimental Protocol: Potentiometric Titration for pKa Determination [9][14][15][16]
Caption: Workflow for kinetic solubility determination.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The bulky and hydrophobic trityl group will significantly increase the LogP value of the molecule, suggesting high lipophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a non-aqueous phase (n-octanol).
-
Partitioning: Dissolve a known amount of the compound in the n-octanol. Add an equal volume of the aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Thermal Properties (Melting Point and Decomposition)
The melting point and thermal stability can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
[16][17][18][19]Experimental Protocol: DSC and TGA Analysis
-
DSC:
-
Place a small, accurately weighed sample (1-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA:
-
Place an accurately weighed sample (5-10 mg) into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
Conclusion
This technical guide provides a detailed physicochemical profile of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol. While specific experimental data for this molecule is not widely available in the public domain, this guide offers a robust framework for its synthesis, characterization, and property evaluation based on established chemical principles and analogous compounds. The provided protocols are designed to be readily implemented in a standard laboratory setting, enabling researchers to generate high-quality data to support their drug discovery and development efforts.
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